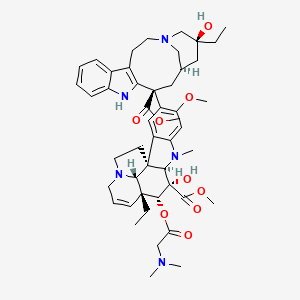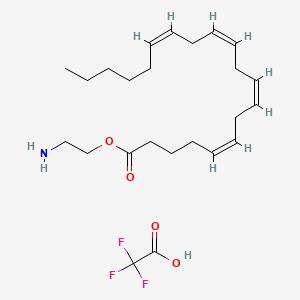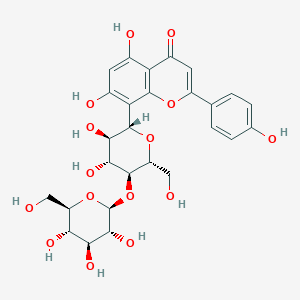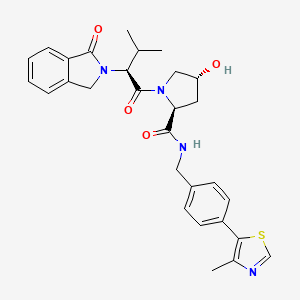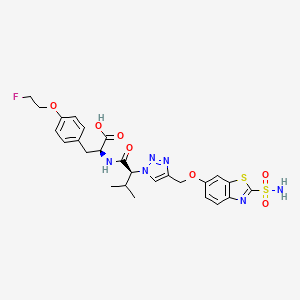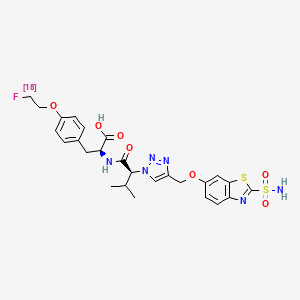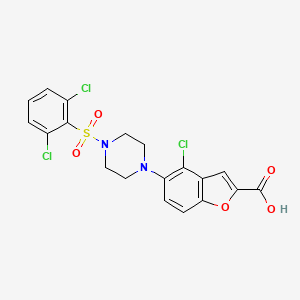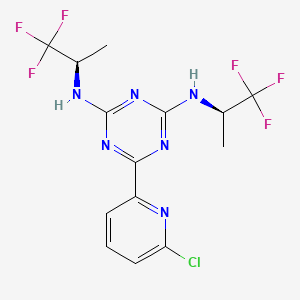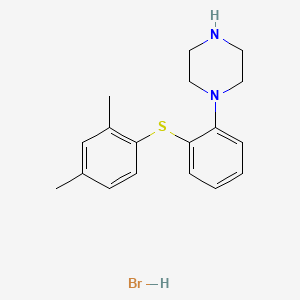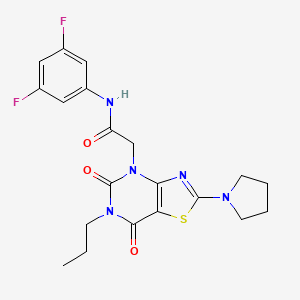
N-cyclopentyl-2-(5-methyl-2-thienyl)-1,3-thiazole-4-carboxamide
Vue d'ensemble
Description
VU0621623 is an arenavirus multiplication inhibitor which blocks lymphocytic choriomeningitis virus (LCMV) cell entry.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Kumar et al. (2013) reported an efficient route to synthesize thiazoles with functionalities like N-substituted carboxamide, which could be related to the compound . These thiazoles were obtained through chemoselective thionation-cyclization of enamides mediated by Lawesson's reagent (Kumar, Parameshwarappa, & Ila, 2013).
Structure-Activity Relationships
- Banba et al. (2013) explored the structure-activity relationships in similar aromatic heterocyclic carboxamides, noting the importance of positional isomers in determining fungicidal activity (Banba, Yoshikawa, & Katsuta, 2013).
Antiviral Applications
- Research by Srivastava et al. (1977) involved synthesizing thiazole C-nucleosides, which showed significant antiviral activity, particularly against herpes and parainfluenza viruses. This could indicate potential antiviral applications for similar thiazole derivatives (Srivastava et al., 1977).
Potential in Cancer Treatment
- Several studies have investigated the anticancer potential of thiazole derivatives. Atta and Abdel-Latif (2021) synthesized thiazole-5-carboxamide derivatives showing good inhibitory activity against cancer cell lines (Atta & Abdel‐Latif, 2021).
- Another study by Cai et al. (2016) also reported the synthesis of thiazole-5-carboxamide derivatives with significant anticancer activity (Cai et al., 2016).
Antimicrobial and Anti-inflammatory Properties
- Mhaske et al. (2011) synthesized substituted thiazole carboxamides, which exhibited antimicrobial activities. This suggests potential use in developing antibacterial agents (Mhaske et al., 2011).
- Can et al. (2021) studied imidazothiazole derivatives for their anti-inflammatory and analgesic activities, highlighting the therapeutic potential of thiazole compounds in pain management (Can et al., 2021).
Miscellaneous Applications
- Singh et al. (2022) discussed the regioselective synthesis of thiazole derivatives, which could be relevant for designing specific functional groups in compounds like N-cyclopentyl-2-(5-methyl-2-thienyl)-1,3-thiazole-4-carboxamide (Singh et al., 2022).
Propriétés
IUPAC Name |
N-(3,5-difluorophenyl)-2-(5,7-dioxo-6-propyl-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2N5O3S/c1-2-5-26-18(29)16-17(24-19(31-16)25-6-3-4-7-25)27(20(26)30)11-15(28)23-14-9-12(21)8-13(22)10-14/h8-10H,2-7,11H2,1H3,(H,23,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QORLVVKPDILQDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C(S2)N3CCCC3)N(C1=O)CC(=O)NC4=CC(=CC(=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-(5-methyl-2-thienyl)-1,3-thiazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



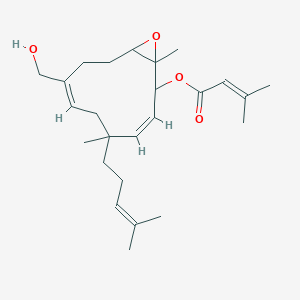
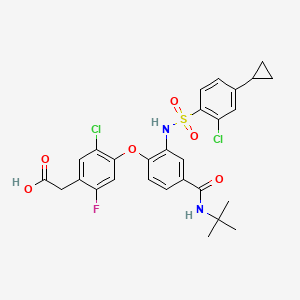
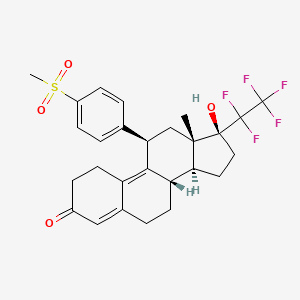
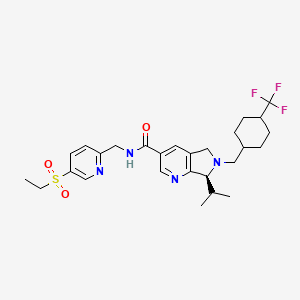
![methyl (1R,13Z,16S)-13-ethylidene-18-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate](/img/structure/B611688.png)
